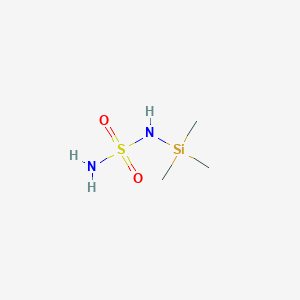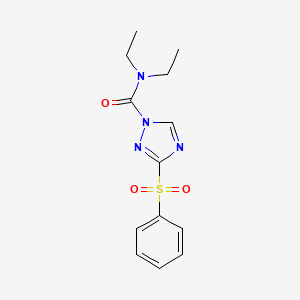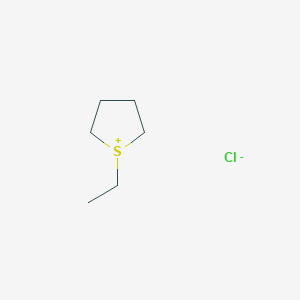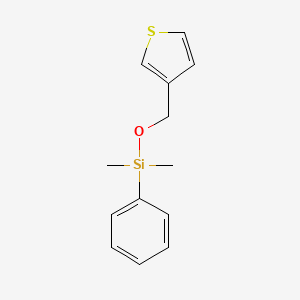
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane is an organosilicon compound characterized by the presence of silicon bonded to two dimethylphenyl groups and one methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane typically involves the reaction of chlorosilanes with organometallic reagents. One common method is the reaction of dimethylchlorosilane with 3,4-dimethylphenylmagnesium bromide and 3-methylphenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-bonded groups to simpler hydrocarbons.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrocarbons and simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical and physical properties.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylphenylsilane
- Trimethylphenylsilane
- Diphenylmethylsilane
Uniqueness
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane is unique due to the presence of both dimethylphenyl and methylphenyl groups bonded to the silicon atom This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
116214-19-8 |
|---|---|
Fórmula molecular |
C17H22Si |
Peso molecular |
254.44 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl)-dimethyl-(3-methylphenyl)silane |
InChI |
InChI=1S/C17H22Si/c1-13-7-6-8-16(11-13)18(4,5)17-10-9-14(2)15(3)12-17/h6-12H,1-5H3 |
Clave InChI |
LRWCVUOXTPPNOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[Si](C)(C)C2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


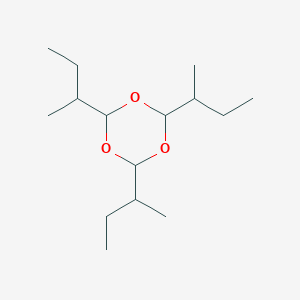
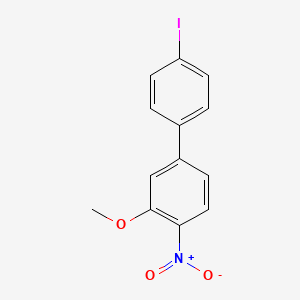

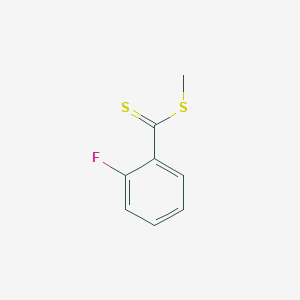
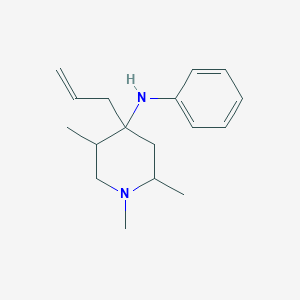
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
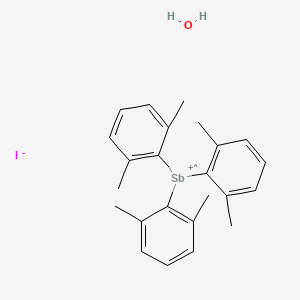
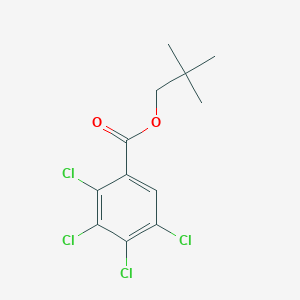
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
